1-(4-Isopropylphenyl)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Isopropylphenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C11H15ClO2S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Isopropylphenyl)ethane-1-sulfonyl chloride can be synthesized through the reaction of 1-(4-Isopropylphenyl)ethane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures complete conversion of the sulfonic acid to the sulfonyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Isopropylphenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the sulfonyl chloride group can be replaced by other nucleophiles, such as amines, alcohols, or thiols, to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfinyl or sulfenyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or sulfonates using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Sulfinyl and Sulfenyl Compounds: Formed by reduction
Sulfonic Acids and Sulfonates: Formed by oxidation
Scientific Research Applications
1-(4-Isopropylphenyl)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other sulfonyl derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for studying their biological functions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, including surfactants, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Isopropylphenyl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The chlorine atom is highly electrophilic, making it susceptible to nucleophilic attack. When a nucleophile attacks the sulfur atom, the chlorine atom is displaced, forming a new bond with the nucleophile. This mechanism is common in substitution reactions, where the sulfonyl chloride group is converted to various sulfonyl derivatives.
Comparison with Similar Compounds
1-(4-Isopropylphenyl)ethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride (CH3SO2Cl): A simpler sulfonyl chloride with a single methyl group attached to the sulfonyl group.
Benzenesulfonyl chloride (C6H5SO2Cl): A sulfonyl chloride with a benzene ring attached to the sulfonyl group.
Tosyl chloride (p-CH3C6H4SO2Cl): A sulfonyl chloride with a toluene (methylbenzene) group attached to the sulfonyl group.
Uniqueness
This compound is unique due to the presence of the isopropyl group attached to the phenyl ring, which can influence its reactivity and steric properties. This structural feature may affect the compound’s behavior in chemical reactions and its interactions with other molecules.
Properties
Molecular Formula |
C11H15ClO2S |
---|---|
Molecular Weight |
246.75 g/mol |
IUPAC Name |
1-(4-propan-2-ylphenyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C11H15ClO2S/c1-8(2)10-4-6-11(7-5-10)9(3)15(12,13)14/h4-9H,1-3H3 |
InChI Key |
PZVAGGCFNGILJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.